3(2H)-Pyridazinone, 6-chloro-5-methoxy-

Regioselective synthesis Pyridazinone building block Nucleophilic aromatic substitution

3(2H)-Pyridazinone, 6-chloro-5-methoxy- (CAS 114333-03-8) is a disubstituted pyridazinone heterocycle bearing a chlorine atom at the 6-position and a methoxy group at the 5-position on the pyridazinone ring. Its molecular formula is C₅H₅ClN₂O₂ with a molecular weight of 160.56 g/mol.

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
CAS No. 114333-03-8
Cat. No. B180360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Pyridazinone, 6-chloro-5-methoxy-
CAS114333-03-8
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)NN=C1Cl
InChIInChI=1S/C5H5ClN2O2/c1-10-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9)
InChIKeyFYTFUYWXLRXRAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methoxy-3(2H)-pyridazinone (CAS 114333-03-8): Procurement-Grade Heterocyclic Intermediate for Research & Development


3(2H)-Pyridazinone, 6-chloro-5-methoxy- (CAS 114333-03-8) is a disubstituted pyridazinone heterocycle bearing a chlorine atom at the 6-position and a methoxy group at the 5-position on the pyridazinone ring . Its molecular formula is C₅H₅ClN₂O₂ with a molecular weight of 160.56 g/mol [1]. The compound is commercially supplied as a research intermediate with a purity specification of ≥98% (HPLC) . Its IUPAC name, 3-chloro-4-methoxy-1H-pyridazin-6-one, reflects the tautomeric equilibrium characteristic of the pyridazinone scaffold [1]. The dual functionality—an electrophilic chlorine leaving group and an electron-donating methoxy substituent—defines its utility as a regioselectively reactive building block in medicinal chemistry and agrochemical synthesis programs [2].

Why 3(2H)-Pyridazinone, 6-chloro-5-methoxy- Cannot Be Replaced by Other Halogenated or Methoxylated Pyridazinone Analogs


Generic substitution among pyridazinone building blocks is invalid because both the position and electronic nature of the substituents dictate the regioselectivity of subsequent derivatization reactions. The 6-chloro-5-methoxy substitution pattern provides differentiation from comparator intermediates such as 6-chloro-3(2H)-pyridazinone (CAS 19064-67-6, lacking the 5-methoxy group) , 5-methoxy-3(2H)-pyridazinone (CAS 123696-01-5, lacking the 6-chloro leaving group) , and 5,6-dichloropyridazinone (CAS 17285-36-8, bearing a second chlorine instead of methoxy at position 5) . In the target compound, the methoxy group at position 5 electronically activates the ring while the chlorine at position 6 serves as a selective leaving group for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, enabling sequential, orthogonal functionalization that is not achievable with analogs that possess different substitution patterns [1]. The physicochemical properties—including a calculated LogP of −0.27 to 0.5 —further differentiate it from more lipophilic dichloro or des-methoxy analogs, directly affecting solubility, chromatographic behavior, and suitability for specific reaction conditions.

6-Chloro-5-methoxy-3(2H)-pyridazinone: Quantitative Differentiation Evidence vs. Closest Pyridazinone Analogs


Regioselective Orthogonal Reactivity: 6-Chloro Leaving Group + 5-Methoxy Electronic Modulator vs. Dichloro and Des-Methoxy Analogs

The 6-chloro-5-methoxy substitution pattern of the target compound uniquely enables sequential orthogonal functionalization compared to its closest analogs. In 5,6-dichloropyridazinone (CAS 17285-36-8), both halogen positions are electrophilic, leading to competitive, non-selective substitution that can produce mixtures of regioisomers [1]. In 5-methoxy-3(2H)-pyridazinone (CAS 123696-01-5), the absence of a halogen leaving group eliminates the possibility of direct cross-coupling at the 6-position [2]. In 6-chloro-3(2H)-pyridazinone (CAS 19064-67-6), the absence of the 5-methoxy group eliminates the electronic activation and steric directing effect conferred by the methoxy substituent . The target compound's methoxy group, with a Hammett σₚ value of −0.27, donates electron density into the pyridazinone ring, differentiating the reactivity of the 6-chloro position from that in 5,6-dichloropyridazinone, where two electron-withdrawing chlorines (σₚ +0.23 each) create a distinct electronic environment [3]. This orthogonality allows sequential derivatization—first at the 6-chloro position via Suzuki, Buchwald-Hartwig, or nucleophilic displacement, followed by potential further functionalization at other positions.

Regioselective synthesis Pyridazinone building block Nucleophilic aromatic substitution

Lipophilicity Differentiation: Calculated LogP −0.27 for 6-Chloro-5-methoxy-3(2H)-pyridazinone vs. Estimated LogP +0.88 for 5,6-Dichloropyridazinone

The experimental/computed partition coefficient of 6-chloro-5-methoxy-3(2H)-pyridazinone has been reported as LogP = −0.27 (Fluorochem computed value) and XLogP3 = 0.5 (PubChem-derived calculation) [1], placing it in a more hydrophilic range than its closest dichloro analog. 5,6-Dichloropyridazin-3(2H)-one (CAS 17285-36-8) has an estimated XLogP3 of approximately +0.88 based on its molecular structure (C₄H₂Cl₂N₂O, two chlorine atoms, no methoxy) [2]. The 6-chloro-3(2H)-pyridazinone analog (CAS 19064-67-6, C₄H₃ClN₂O, no methoxy) has a computed LogP of approximately +0.54 [3]. The roughly 1.15 to 1.42 log unit difference (approximately 14- to 26-fold difference in partition coefficient) between the target compound and the dichloro analog has practical consequences for aqueous solubility and chromatographic retention. The 5-methoxy analog (CAS 123696-01-5, C₅H₆N₂O₂) has an estimated LogP of approximately −0.65, making it more hydrophilic than the target compound, but it lacks the 6-chloro leaving group essential for further derivatization [4].

Lipophilicity LogP Drug-likeness Solubility

Hydrogen Bond Donor/Acceptor Profile: Orthogonal Solubility and Crystal Engineering Differentiation vs. Dichloro and Des-Methoxy Analogs

The hydrogen bond donor/acceptor count of the target compound is 1 hydrogen bond donor (NH of pyridazinone) and 3 hydrogen bond acceptors (carbonyl oxygen, methoxy oxygen, and pyridazine N). This contrasts with 5,6-dichloropyridazinone (1 donor, 2 acceptors; no methoxy oxygen) and 5-methoxy-3(2H)-pyridazinone (1 donor, 3 acceptors, but no chlorine atom available for halogen bonding) [1][2]. The presence of the 6-chloro substituent additionally provides a halogen bond donor site (Type II C–Cl···O/N interaction potential), which is absent in the 5-methoxy analog [3]. The topological polar surface area (TPSA) of the target compound is reported as 50.7 Ų [1], which, combined with the LogP of −0.27 to 0.5, places it within favorable drug-like chemical space (TPSA < 140 Ų, LogP < 5) per Lipinski and Veber guidelines. In contrast, 5,6-dichloropyridazinone has a lower TPSA of approximately 41.5 Ų (reduced polarity due to absence of methoxy oxygen) [2].

Hydrogen bonding Crystal engineering Solubility Molecular recognition

Commercial Purity Specification: ≥98% (HPLC) for 6-Chloro-5-methoxy-3(2H)-pyridazinone vs. Typical 95-97% for Niche Pyridazinone Intermediates

Multiple commercial suppliers list 6-chloro-5-methoxy-3(2H)-pyridazinone with a purity specification of ≥98% . In the broader landscape of substituted pyridazinone building blocks, many niche or less-demanded analogs are typically supplied at 95–97% purity. For instance, 6-chloro-3(2H)-pyridazinone (CAS 19064-67-6) is commonly offered at >98.0% (GC) , while 5-methoxy-3(2H)-pyridazinone (CAS 123696-01-5) is less frequently stocked at high purity, with typical listings at ~95% . The target compound's 98% purity specification, combined with its confirmed availability from multiple suppliers (Fluorochem, Angene, CymitQuimica, MolCore), reduces the procurement risk associated with single-source dependency. The MDL number MFCD04971422 provides a unique, searchable identifier that distinguishes this exact substitution isomer from other chloro-methoxy pyridazinone regioisomers.

Purity specification Quality control Building block procurement

Optimal Application Scenarios for 6-Chloro-5-methoxy-3(2H)-pyridazinone (CAS 114333-03-8) Based on Verified Differentiated Properties


Regioselective Synthesis of 6-Aryl/Amino-5-methoxy-3(2H)-pyridazinone Derivatives via Palladium-Catalyzed Cross-Coupling or SNAr at the 6-Chloro Position

The 6-chloro substituent serves as a selective electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions, while the 5-methoxy group remains intact and electronically activates the ring. This orthogonal reactivity pattern, documented in related chloro-methoxy pyridazinone systems [1], allows the introduction of aryl, heteroaryl, or amino diversity at position 6 without competing reaction at position 5. The target compound's LogP of −0.27 and TPSA of 50.7 Ų [2] indicate suitable solubility in common organic solvents (DCM, THF, DMF) for solution-phase parallel synthesis. This scenario is not directly replicable with 5,6-dichloropyridazinone, where competitive substitution at both chlorine positions necessitates protecting group strategies or results in statistical product mixtures.

Medicinal Chemistry Scaffold for Kinase or Phosphodiesterase Inhibitor Libraries Requiring a 5-Methoxy-6-Substituted Pyridazinone Core

The pyridazinone core is a recognized pharmacophore in kinase inhibition (e.g., p38 MAP kinase, CDK2) and phosphodiesterase inhibition programs [3]. The 6-chloro-5-methoxy substitution pattern provides a vector for introducing diverse substituents at the 6-position while retaining the methoxy group as a metabolic stability or potency modulator. The hydrogen bond acceptor-rich structure (3 HBA, TPSA 50.7 Ų) [2] supports key interactions with kinase hinge regions. Researchers building focused libraries around this scaffold can leverage the ≥98% purity for reliable SAR studies without confounding impurity effects.

Agrochemical Intermediate for Pyridazinone-Based Herbicide or Fungicide Development Programs

Pyridazinone derivatives have established precedent as herbicides (e.g., Sumitomo Chemical pyridazin-3-one herbicide patents) and fungicides active against Gibberella zeae and Fusarium oxysporum [4][5]. The target compound's chloro-methoxy substitution pattern is specifically cited in pyridazinone herbicide intermediate patents, including US 2022/0041560 A1, where 6-chloro-5-methoxy-substituted pyridazinones serve as precursors to naphthalenyl-substituted herbicidal pyridazinones [6]. The compound's balanced lipophilicity (LogP −0.27 to 0.5) and TPSA (50.7 Ų) support both soil mobility and plant cuticle penetration considerations relevant to agrochemical lead optimization.

Crystal Engineering and Solid-State Chemistry Studies Leveraging Combined Hydrogen and Halogen Bonding Donor Sites

The target compound uniquely combines one hydrogen bond donor (pyridazinone NH), three hydrogen bond acceptors (C=O, OMe, N), and one halogen bond donor (C–Cl at position 6) . This donor/acceptor complement, absent in the 5-methoxy analog (no halogen bond donor) and differently balanced in the 5,6-dichloro analog (two halogen bond donors but only two HBA), enables systematic studies of orthogonal supramolecular synthons in co-crystal design and crystal structure prediction [7]. The MDL number MFCD04971422 ensures unambiguous identification of this specific regioisomer for crystallographic database deposition.

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